![molecular formula C24H25N5O2 B2797031 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-86-1](/img/structure/B2797031.png)

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a heterocyclic derivative . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

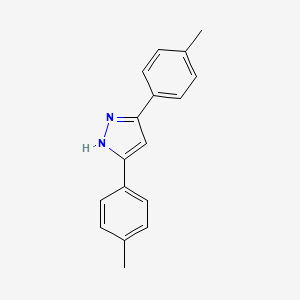

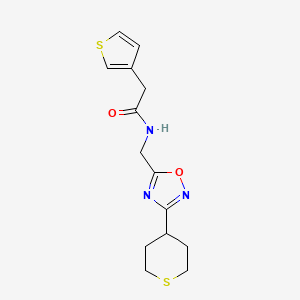

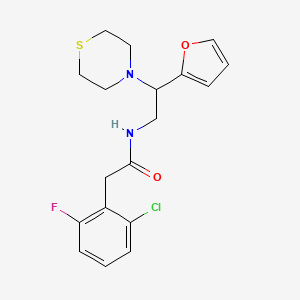

The synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been reported . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, it’s worth noting that Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might be relevant depending on the context of the chemical reactions analysis.Wissenschaftliche Forschungsanwendungen

Neuroprotection

Research has explored the synthesis and biological evaluation of tetrahydropyrimido[2,1-f]purinediones, emphasizing their potential in treating neurodegenerative diseases. These compounds interact with adenosine receptors and monoamine oxidases (MAO), which are crucial targets for Parkinson's and Alzheimer's disease treatments. The development of compounds with specific substitutions has led to the discovery of potent MAO-B inhibitors and adenosine receptor antagonists. For example, compounds displaying high selectivity and potency against MAO-B and dual-target antagonistic activity towards A1/A2A adenosine receptors have been identified, suggesting their potential in offering additive or synergistic effects in neurodegenerative disease management (Koch et al., 2013). Furthermore, the synthesis of novel ligands based on an annelated xanthine scaffold has provided insight into the development of dual-target drugs, combining A2A adenosine receptor antagonistic activity with MAO-B blockade, potentially offering symptomatic relief and disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).

Anticancer Activity

The research on the analogues of olomoucine, a notable compound in cancer treatment, has shown the development of new molecules with potential anticancer activity. The synthesis of various purine-diones and pyridopyrimidine-diones and their evaluation against human breast cancer cell lines, such as MCF-7, highlighted compounds exhibiting significant inhibitory activity. This suggests the potential of these compounds in contributing to the development of new anticancer therapies (Hayallah, 2017).

Eigenschaften

IUPAC Name |

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-10-11-19(17(2)14-16)27-12-7-13-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWPIJLFJITGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2796951.png)

![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)

![2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796957.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)

![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)

![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)

![N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2796966.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)